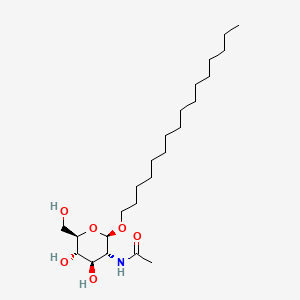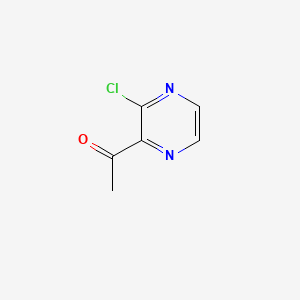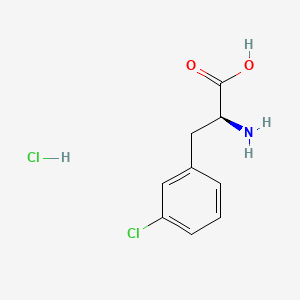![molecular formula C32H31BrN2O2 B571565 (Alphar,betar)-6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol CAS No. 857086-94-3](/img/structure/B571565.png)
(Alphar,betar)-6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a methacrylic acid derivative that is used as a monomer in the production of polymers with a wide range of applications . The most common use of DMAEMA is in the production of cationic polymers, which are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers .
Synthesis Analysis
Poly [2-(dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate] (PDMAEMA-EDMA) nanogel was synthesized by dispersion polymerization in water/2-methoxyethanol medium (80/20 w/w), initiated with 0.2 wt% potassium persulfate (KPS) and stabilized with 0.5 wt% poly (vinyl alcohol) (PVA) .
Molecular Structure Analysis
The structure of the polymer was elucidated by one- and two-dimensional NMR spectroscopy, which assessed the presence of deactivated chains and allowed for a quantification of their fraction .
Chemical Reactions Analysis
Random copolymers of 2-hydroxy ethyl methacrylate (HEMA), and diethyl amino ethyl methacrylate (DEAEM) were synthesized at high conversions by photoinitiation .
Physical And Chemical Properties Analysis
The vapor density of DMAEMA is 5.4 (vs air), and it has a vapor pressure of less than 1 mmHg at 25 °C. It is a liquid form and contains 700-1000 ppm monomethyl ether hydroquinone as an inhibitor. Its refractive index is n20/D 1.439 (lit.), and it has a boiling point of 182-192 °C (lit.). The density of DMAEMA is 0.933 g/mL at 25 °C (lit.) .
Aplicaciones Científicas De Investigación
Structural Features and Supersymmetry
One study highlights the absolute configuration and structural features of R207910, which is closely related to the compound . It describes how the independent molecules present similar conformations and are related to each other by a local pseudo-binary axis, leading to an unusual type of supersymmetry. This study emphasizes the role of weak intermolecular contacts, such as Br–Br interactions and π-stacking, in the structural cohesion of the compound (S. Petit, G. Coquerel, C. Meyer, & J. Guillemont, 2007).
Antituberculosis Activity
Another research focus is the compound's potential antituberculosis activity. A study on new 1-(2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ols with antituberculosis activity found a derivative exhibiting high antituberculosis activity, indicating the potential use of this compound in clinical practice (A. V. Omel’kov, V. Fedorov, & A. Stepanov, 2019).
Fluorescence Quenching and Spectroscopic Applications
Research on fluorescence quenching of a highly fluorescence donor (D)-π-acceptor (A)-π-donor (D) quinoline dye by silver nanoparticles and anionic surfactant in liquid stage investigates the interaction of colloidal silver nanoparticles with a blue emitting dye in ethanol and ethylene glycol using steady-state fluorescence quenching measurements. This study could pave the way for applications in sensing and fluorescence-based detection methods (Salman A. Khan & Abdullah M. Asiri, 2016).
Synthesis and Chemical Properties
The synthesis and properties of related chemical structures, focusing on their applications in medicinal chemistry and as intermediates in organic synthesis, are also explored. For instance, the synthesis of indan-based unusual alpha-amino acid derivatives under phase-transfer catalysis conditions demonstrates the versatility of related compounds in synthesizing constrained cyclic alpha-amino acid derivatives, indicating a broad applicability in pharmaceutical development (S. Kotha & E. Brahmachary, 2000).
Direcciones Futuras
Propiedades
IUPAC Name |
(1R,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30-,32+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIJNHUBAXPXFS-BHYZAODMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

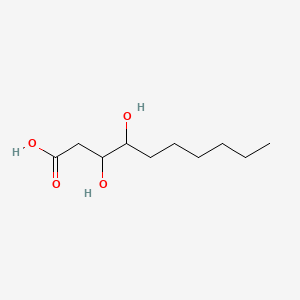
![3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B571484.png)
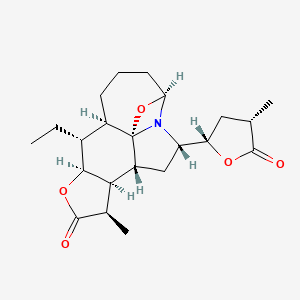

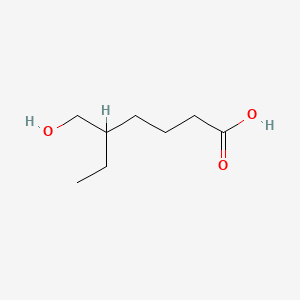

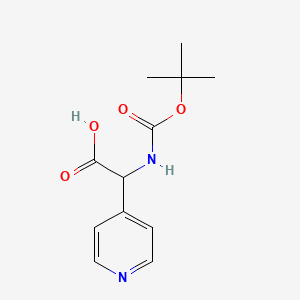
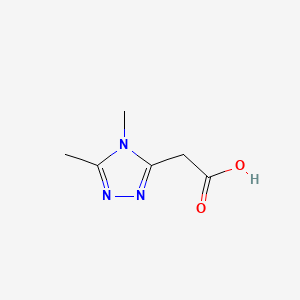
![Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester (9CI)](/img/structure/B571499.png)
